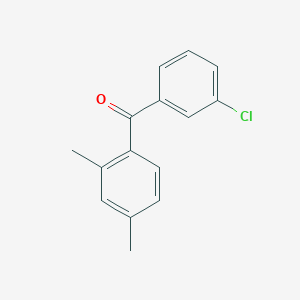
3,4-o-Methylidenehexose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-o-Methylidenehexose is a chemical compound belonging to the class of hexoses, which are simple sugars with six carbon atoms. This compound is characterized by the presence of a methylidene group (-CH2-) at the 3 and 4 positions of the hexose ring. Hexoses are fundamental building blocks in biochemistry, playing crucial roles in energy metabolism and various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-o-Methylidenehexose typically involves the modification of existing hexose structures. One common method is the selective methylation of hexose derivatives using reagents such as methyl iodide in the presence of a strong base. The reaction conditions need to be carefully controlled to ensure the selective introduction of the methylidene group at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors. The process would require precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-o-Methylidenehexose can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound to produce corresponding carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms at specific positions on the hexose ring.
Major Products Formed:
Oxidation: Formation of hexose-derived carboxylic acids or ketones.
Reduction: Production of hexose-derived alcohols.
Substitution: Generation of halogenated hexose derivatives.
Applications De Recherche Scientifique
3,4-o-Methylidenehexose has several scientific research applications across various fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and glycoconjugates.
Biology: The compound is used in the study of carbohydrate metabolism and glycosylation processes in living organisms.
Industry: this compound is utilized in the production of biofuels and biodegradable materials.
Mécanisme D'action
The mechanism by which 3,4-o-Methylidenehexose exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes involved in glycolysis or other metabolic processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Glucose: A common hexose with no methylidene group.
Fructose: Another hexose with a different arrangement of hydroxyl groups.
Mannose: A hexose with a similar structure but different stereochemistry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
56292-11-6 |
|---|---|
Formule moléculaire |
C7H12O6 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2-[5-(1,2-dihydroxyethyl)-1,3-dioxolan-4-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C7H12O6/c8-1-4(10)6-7(5(11)2-9)13-3-12-6/h1,4-7,9-11H,2-3H2 |
Clé InChI |
PUFGZTGHLMWPQI-UHFFFAOYSA-N |
SMILES canonique |
C1OC(C(O1)C(C=O)O)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)


![4-[Diethyl(methyl)azaniumyl]-2,2-diphenylbutanimidate--hydrogen iodide (1/1)](/img/structure/B15346417.png)









